4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5

Description

BenchChem offers high-quality 4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

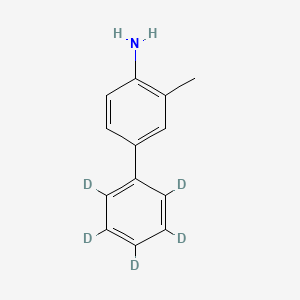

IUPAC Name |

2-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,14H2,1H3/i2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFBISYQIGCOQU-VIQYUKPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2)N)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Amino-3-methylbiphenyl-d5 physical properties

An In-Depth Technical Guide to 4-Amino-3-methylbiphenyl-d5: Properties, Synthesis, and Application

Introduction

4-Amino-3-methylbiphenyl-d5 is a deuterated analog of the aromatic amine 4-amino-3-methylbiphenyl. As a stable isotope-labeled (SIL) compound, its primary and critical role in the scientific community is as an internal standard for quantitative mass spectrometry-based analyses. The parent compound, 4-amino-3-methylbiphenyl, is a recognized carcinogenic and mutagenic substance, making the ability to accurately quantify its presence in environmental, biological, and toxicological samples a matter of significant importance.

This guide, intended for researchers and professionals in drug development and analytical science, provides a comprehensive overview of the physical and chemical properties of 4-Amino-3-methylbiphenyl-d5. We will delve into its analytical characterization, a plausible synthetic pathway, and a detailed protocol for its application as an internal standard in a validated bioanalytical method. The insights provided herein are grounded in established principles of analytical chemistry and are designed to offer both foundational knowledge and practical guidance.

Chemical Identity and Physicochemical Properties

The defining characteristic of 4-Amino-3-methylbiphenyl-d5 is the incorporation of five deuterium atoms into the phenyl ring that is not substituted with the amino and methyl groups. This mass increase of five Daltons is crucial for its function, allowing it to be distinguished from its non-deuterated counterpart by a mass spectrometer while retaining nearly identical chemical and physical behaviors.

Direct experimental data on the physical properties of the deuterated form, such as melting and boiling points, are not widely published. However, these properties are expected to be very similar to the non-deuterated (d0) analog. The key identifiers and a comparison of molecular weights are summarized below.

Table 1: Physicochemical Properties of 4-Amino-3-methylbiphenyl-d5 and its Non-Deuterated Analog

| Property | 4-Amino-3-methylbiphenyl-d5 | 4-Amino-3-methylbiphenyl (Non-Deuterated) |

| Synonyms | 2-Methyl-4-(phenyl-d5)aniline | 3-Methyl-4-aminobiphenyl |

| CAS Number | 1020718-97-1 | 63019-98-7[1][2][3] |

| Molecular Formula | C₁₃H₈D₅N | C₁₃H₁₃N[1][2] |

| Molecular Weight | 188.28 g/mol | 183.25 g/mol [1][2] |

| Monoisotopic Mass | 188.1402 g/mol | 183.1048 g/mol [2] |

| Appearance | Data not available (Theoretically a solid) | Solid |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Analytical Characterization and Application

The utility of a deuterated standard is defined by its analytical behavior, particularly in mass spectrometry. It is designed to co-elute with the analyte during liquid chromatography and exhibit the same ionization efficiency, but to be clearly distinguishable in the mass analyzer.[4]

Mass Spectrometry (MS)

In a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) experiment using electrospray ionization (ESI) in positive mode, 4-Amino-3-methylbiphenyl-d5 will readily protonate to form the molecular ion [M+H]⁺ at m/z 189.1. This is precisely 5 Daltons heavier than the analyte's [M+H]⁺ ion at m/z 184.1. This mass difference is ideal as it is large enough to prevent isotopic overlap from the natural abundance of ¹³C in the analyte.[4]

The fragmentation pattern in MS/MS is also predictable. While a certificate of analysis with the exact fragmentation is the gold standard, we can infer the primary fragmentation pathways. For aromatic amines, a common fragmentation is the loss of ammonia (NH₃) or related radicals. The key is that the deuterium atoms on the phenyl ring will remain, ensuring that the fragment ions also retain the +5 mass shift.

-

Analyte (d0) Transition: m/z 184.1 → Fragment ions

-

Internal Standard (d5) Transition: m/z 189.1 → Fragment ions + 5 Da

This consistent mass shift across precursor and product ions provides the highest degree of selectivity and confidence in quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR is used to confirm the structure of the non-deuterated regions of the molecule, the most telling feature would be the absence of signals in the aromatic region corresponding to the deuterated phenyl ring. The proton-decoupled ¹³C NMR would show the carbon signals of the deuterated ring, though the signals may be split into multiplets due to C-D coupling and have altered relaxation times. ²H NMR would show a signal confirming the presence and location of deuterium.

Conceptual Synthesis Workflow

The synthesis of isotopically labeled compounds is a specialized field.[5][6][7] A common and effective strategy for creating substituted biphenyls is the Suzuki coupling reaction. A plausible synthetic route for 4-Amino-3-methylbiphenyl-d5 would involve coupling a deuterated phenyl boronic acid with a suitably protected and substituted aminobenzene derivative.

A conceptual workflow is outlined below:

Caption: Conceptual workflow for the synthesis of 4-Amino-3-methylbiphenyl-d5.

This pathway ensures the specific placement of the five deuterium atoms on one of the phenyl rings. The choice of protecting group for the amine is critical to prevent side reactions during the coupling step.

Experimental Protocol: Use as an Internal Standard

Here we provide a representative protocol for the quantification of 4-amino-3-methylbiphenyl in human plasma using protein precipitation followed by LC-MS/MS analysis.

Protocol: LC-MS/MS Quantification of 4-amino-3-methylbiphenyl

-

Preparation of Standards and Solutions

-

Prepare a 1.0 mg/mL stock solution of 4-amino-3-methylbiphenyl (analyte) in methanol.

-

Prepare a 1.0 mg/mL stock solution of 4-Amino-3-methylbiphenyl-d5 (Internal Standard, IS) in methanol.

-

Create a series of working standard solutions of the analyte by serial dilution of the stock solution.

-

Prepare a working IS solution at 50 ng/mL in methanol.

-

-

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (or standard, or blank), add 300 µL of acetonitrile containing the internal standard (at a concentration that yields a final concentration of ~5 ng/mL, e.g., 16.7 ng/mL in the precipitation solvent).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

-

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions (Hypothetical):

-

Analyte (d0): Q1: 184.1 m/z → Q3: 169.1 m/z (Loss of -CH₃)

-

IS (d5): Q1: 189.1 m/z → Q3: 174.1 m/z (Loss of -CH₃)

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

-

Data Analysis

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared standards using a linear regression model.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for bioanalytical quantification using an internal standard.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Amino-3-methylbiphenyl-d5 may not be readily available, its chemical structure is nearly identical to its parent compound, which is classified as a potential carcinogen and mutagen. Therefore, it must be handled with extreme caution.

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid creating dust. Use appropriate weighing procedures (e.g., weighing in a containment enclosure).

-

Disposal: Dispose of all waste contaminated with this compound as hazardous chemical waste in accordance with local, state, and federal regulations.

Assume the compound is harmful if swallowed, causes skin and eye irritation, and may cause cancer. All laboratory personnel must be trained on the potential hazards and safe handling procedures before working with this material.

References

-

Bsharat, O. et al. (2022). Aldehyde-catalysed carboxylate exchange in α-amino acids with isotopically labelled CO₂. Nature Chemistry, 14, 1367–1374. Available at: [Link]

-

AptoChem (2008). Deuterated internal standards and bioanalysis. Available at: [Link]

-

Shen, B. et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters, 23(11), 4352-4356. Available at: [Link]

-

Paul, L. et al. (2006). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Journal of analytical toxicology, 30(8), 599-607. Available at: [Link]

-

Wang, R. et al. (2021). Synthesis and Characterization of Stable Isotope Labeled 3,3',4,4'-Tetrachlorobiphenyl-D6. Huaxue Shiji, 43(11), 1541-1545. Available at: [Link]

-

Wisdomlib (2025). Deuterated Internal Standard: Significance and symbolism. Available at: [Link]

-

Stokvis, E. et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 16(20), 1935-1942. Available at: [Link]

-

Kańska, M. & Goleń, B. (2011). The chemo- enzymatic synthesis of labeled l-amino acids and some of their derivatives. Mini-Reviews in Organic Chemistry, 8(2), 146-167. Available at: [Link]

-

Phenomenex, Inc. LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. Available at: [Link]

-

Ognibene, T.J. et al. (2004). Synthesis and Applications of Isotopically Labelled Compounds. Journal of Labelled Compounds and Radiopharmaceuticals, 47. Available at: [Link]

-

The Royal Society of Chemistry (2013). Electronic Supplementary Information for RSC Advances. Available at: [Link]

-

Waters Corporation. A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Available at: [Link]

-

ResearchGate (2017). Can we use a deuterium drug as internal standard for pesticides mixture?. Available at: [Link]

-

PubChem. 4-Amino-3-methylbiphenyl. Available at: [Link]

-

Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Amino-3-methylbiphenyl | C13H13N | CID 44304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-AMINO-3-METHYLBIPHENYL | 63019-98-7 [chemicalbook.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. A practical guide for the preparation of C1-labeled α-amino acids using aldehyde catalysis with isotopically labeled CO2 | Springer Nature Experiments [experiments.springernature.com]

- 6. The chemo- enzymatic synthesis of labeled l-amino acids and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Introduction: The Imperative for High-Fidelity Internal Standards

An In-Depth Technical Guide to the Certificate of Analysis for 4-Amino-3-methylbiphenyl-d5

This document serves as a comprehensive technical guide for interpreting the Certificate of Analysis (CoA) of 4-Amino-3-methylbiphenyl-d5. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and life sciences sectors who utilize this stable isotope-labeled compound as an internal standard for quantitative mass spectrometry-based assays.

In the landscape of regulated bioanalysis and drug metabolism studies, the accuracy of quantitative data is paramount. Stable Isotope-Labeled (SIL) internal standards are the cornerstone of high-quality liquid chromatography-mass spectrometry (LC-MS) analysis. 4-Amino-3-methylbiphenyl-d5, with its deuterium-labeled phenyl ring, is an ideal internal standard for its non-labeled analog, a potential metabolite or impurity in various chemical processes.[1] It co-elutes with the analyte of interest and exhibits identical ionization behavior, yet is distinguishable by its higher mass. This allows for precise correction of variations arising from sample preparation and matrix effects. The Certificate of Analysis is not merely a document of compliance; it is the foundational evidence that qualifies this critical reagent for its intended use, ensuring traceability, reproducibility, and data integrity.[2]

Deconstructing the Certificate of Analysis: A Symphony of Analytical Techniques

A CoA for a reference standard like 4-Amino-3-methylbiphenyl-d5 presents a holistic characterization of the material, derived from a suite of orthogonal analytical methods. Each test provides a unique and vital piece of information, culminating in a comprehensive quality profile. A typical CoA will provide batch-specific data verifying the reagent's identity and quality against pre-set standards.[3][4]

Table 1: Representative Product Specifications

| Parameter | Typical Specification | Rationale & Analytical Method |

| Identity | Conforms to structure | Confirms the molecular structure is correct. (¹H NMR, Mass Spectrometry) |

| Chemical Purity | ≥ 98% | Quantifies the percentage of the target compound relative to any organic impurities. (HPLC, GC-MS) |

| Isotopic Purity | ≥ 99 atom % D | Measures the extent of deuterium incorporation, ensuring minimal isotopic crossover with the analyte. (Mass Spectrometry) |

| Molecular Formula | C₁₃H₈D₅N | Defines the elemental composition.[1] |

| Molecular Weight | 188.28 g/mol | Confirms the mass based on the elemental composition and isotopic labeling.[5] |

| Appearance | White to Off-White Solid | A basic physical check for gross contamination or degradation. (Visual Inspection) |

Part 1: Unambiguous Confirmation of Chemical Identity

The first pillar of a CoA is the unequivocal verification of the compound's chemical structure. This is achieved primarily through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (¹H NMR): The Molecular Blueprint

Proton NMR (¹H NMR) provides a definitive fingerprint of a molecule's hydrogen framework.

Expertise & Experience: For 4-Amino-3-methylbiphenyl-d5, the ¹H NMR spectrum is expected to be relatively simple. The key diagnostic signals will be for the protons on the non-deuterated aromatic ring and the methyl group. The absence of signals in the region corresponding to the deuterated phenyl ring is a primary confirmation of successful isotopic labeling. The chemical shifts and coupling patterns of the remaining protons must match the theoretical structure, confirming the correct isomer was synthesized.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A few milligrams of the 4-Amino-3-methylbiphenyl-d5 are accurately weighed and dissolved in a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical as its residual proton signals must not overlap with analyte signals.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition: The ¹H NMR spectrum is acquired using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.

-

Spectral Interpretation: The chemical shifts (ppm), signal integrations, and coupling patterns are analyzed to confirm the structure.

Mass Spectrometry (MS): The Molecular Weight Verdict

MS provides the exact mass of the molecule, serving as a fundamental identity test.

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is the gold standard, capable of measuring the mass with enough accuracy (typically <5 ppm) to confirm the elemental formula (C₁₃H₈D₅N). The CoA should display the mass spectrum, highlighting the peak for the protonated molecular ion ([M+H]⁺) at approximately m/z 189.29.

Diagram: Identity Confirmation Workflow

Caption: Workflow for confirming chemical identity using orthogonal methods.

Part 2: Rigorous Assessment of Chemical and Isotopic Purity

For an internal standard, both chemical and isotopic purity are critical quality attributes. The CoA must provide distinct values for each.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is the workhorse for assessing the purity of non-volatile organic compounds.

Expertise & Experience: A reversed-phase HPLC method (e.g., using a C18 column) is typically employed. The method is designed to separate the main compound from any potential synthesis-related impurities or degradation products. The purity is reported as a percentage area, calculated by dividing the main peak area by the total area of all peaks in the chromatogram. A purity value of ≥98% is standard for such reference materials.

Experimental Protocol: Purity Assessment by HPLC-UV

-

Solution Preparation: A stock solution of the material is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Method Parameters: The HPLC system is configured with the appropriate column, mobile phase (e.g., a gradient of water and acetonitrile with a modifier like formic acid), flow rate, and column temperature. The UV detector is set to a wavelength where the analyte exhibits strong absorbance.

-

Injection: A precise volume of the sample solution is injected onto the column.

-

Data Analysis: The resulting chromatogram is integrated. The area of the main peak is compared to the total area of all detected peaks to calculate the purity.

Isotopic Purity by Mass Spectrometry

The isotopic purity determines the effectiveness of the SIL standard. Low isotopic purity can lead to interference with the measurement of the non-labeled analyte.

Trustworthiness: This analysis is performed by acquiring a high-resolution mass spectrum of the molecular ion region. The relative intensities of the ion peaks corresponding to molecules with fewer than five deuterium atoms (d₀ to d₄) are measured. The isotopic purity is a statement of the percentage of the material that is the fully labeled d₅ species.

Diagram: Isotopic Purity Determination Logic

Caption: Logical flow for the determination of isotopic purity via MS.

Conclusion: A Foundation of Trust

The Certificate of Analysis for 4-Amino-3-methylbiphenyl-d5 is a critical document that underpins the validity of quantitative research. By providing a transparent and detailed summary of the material's identity, chemical purity, and isotopic purity, it gives the end-user confidence that the reference material is fit for its purpose.[6] A thorough understanding of the analytical techniques described herein empowers scientists to critically evaluate this data, ensuring that their analytical measurements are built upon a foundation of verifiable quality and scientific integrity.

References

-

Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry? Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5. Retrieved from [Link]

-

Datacor, Inc. (2024, February 26). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Retrieved from [Link]

-

SafetyCulture. (2025, May 8). How to Get a Certificate of Analysis (COA). Retrieved from [Link]

-

Lab Manager. (2025, November 4). How to Read a Chemical Certificate of Analysis (COA). Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-methylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. alliancechemical.com [alliancechemical.com]

- 3. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 4. safetyculture.com [safetyculture.com]

- 5. scbt.com [scbt.com]

- 6. Certificate of analysis explained | LGC Standards [lgcstandards.com]

Navigating the Risks: An In-depth Technical Guide to the Safe Handling of Carcinogenic Aromatic Amines

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Commitment to a Culture of Safety

Aromatic amines are a cornerstone of modern chemistry, integral to the synthesis of pharmaceuticals, dyes, and polymers.[1][2] However, their utility is shadowed by a significant and well-documented health risk: carcinogenicity.[1][3][4] This guide serves as a comprehensive resource for laboratory personnel, providing not just procedural steps, but the scientific rationale and a framework for cultivating an environment of uncompromising safety when working with these hazardous compounds. The principles outlined herein are grounded in the collective expertise of regulatory bodies and academic institutions, designed to be a self-validating system of protocols that protect both the individual researcher and the wider environment.

Understanding the Adversary: The Carcinogenicity of Aromatic Amines

Aromatic amines exert their carcinogenic effects through a complex metabolic activation process. Upon entering the body, these lipophilic compounds are readily absorbed, primarily through the skin, inhalation, and ingestion.[1] The primary metabolic pathway involves N-hydroxylation, followed by further enzymatic reactions that can lead to the formation of highly reactive electrophilic species. These metabolites can then form covalent adducts with DNA, inducing mutations that can ultimately lead to cancer, with bladder cancer being a significant concern in cases of occupational exposure.[3][5]

The Hierarchy of Control: A Multi-layered Approach to Safety

Effective management of carcinogenic aromatic amines hinges on a multi-tiered strategy known as the hierarchy of controls. This approach prioritizes the most effective and reliable control measures to minimize exposure.[6][7]

Elimination and Substitution: The First Line of Defense

The most effective control measure is to eliminate the use of a carcinogenic aromatic amine altogether or substitute it with a less hazardous alternative.[6][7] A thorough review of the experimental design should be the initial step in any protocol involving these compounds. Ask critical questions: Is this specific aromatic amine essential? Can a non-carcinogenic or less potent analogue achieve the same scientific objective?

Engineering Controls: Isolating the Hazard

When elimination or substitution is not feasible, engineering controls are the next most effective measure.[8] These controls are designed to physically isolate the researcher from the hazard.

-

Chemical Fume Hoods: All manipulations of carcinogenic aromatic amines, especially volatile compounds or powdered solids, must be conducted within a properly functioning chemical fume hood.[8][9][10] The fume hood's face velocity should be regularly certified to ensure adequate containment.

-

Glove Boxes: For highly potent carcinogens or when working with larger quantities, a glove box provides an even higher level of containment by creating a physical barrier between the operator and the material.[8][11]

-

Ventilated Enclosures: Specific procedures such as weighing solids should be performed in a ventilated balance enclosure to prevent the dispersal of fine powders.

Administrative Controls: Safe Work Practices

Administrative controls are procedural changes that modify how work is done to minimize exposure.

-

Designated Areas: All work with carcinogenic aromatic amines must be restricted to a clearly marked "designated area."[10] This area should be conspicuously labeled with warning signs indicating the presence of a carcinogen.[11]

-

Standard Operating Procedures (SOPs): A detailed, written SOP is mandatory for every experiment involving a carcinogenic aromatic amine.[10] This document should outline the specific hazards, control measures, personal protective equipment (PPE) requirements, and emergency procedures.

-

Training: All personnel working with these compounds must receive comprehensive training on their hazards, safe handling procedures, and emergency response.[6] This training should be documented and refreshed periodically.

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and should never be used as the primary means of protection.[6][8] Its effectiveness is highly dependent on proper selection, fit, and consistent use.

-

Gloves: Double gloving with chemically resistant gloves (e.g., nitrile or neoprene) is often recommended.[10][11] Gloves should be inspected for any signs of degradation before each use and changed immediately if contaminated.[11]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[9][11] A face shield worn over safety glasses provides additional protection against splashes.[12]

-

Laboratory Coats: A fully fastened lab coat, preferably a disposable one, should be worn at all times in the designated area and should not be worn outside of it.[9]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne concentrations, a NIOSH-approved respirator may be required.[13][14] The selection of the appropriate respirator should be based on a formal risk assessment and may require fit testing.[12]

Quantitative Data for Informed Risk Assessment

A thorough understanding of the physical and toxicological properties of the specific aromatic amine is crucial for an accurate risk assessment. The following table provides data for some commonly encountered carcinogenic aromatic amines.

| Chemical Name | CAS Number | IARC Group | OSHA PEL (TWA) | NIOSH REL (TWA) | Key Hazards |

| Aniline | 62-53-3 | 2A | 5 ppm (skin)[15] | Potential occupational carcinogen[15] | Carcinogen, Methemoglobinemia |

| Benzidine | 92-87-5 | 1 | [OSHA Regulated Carcinogen][16] | Potential occupational carcinogen[16] | Carcinogen (Bladder) |

| 2-Naphthylamine | 91-59-8 | 1 | [OSHA Regulated Carcinogen][16] | Potential occupational carcinogen[16] | Carcinogen (Bladder) |

| 4-Aminobiphenyl | 92-67-1 | 1 | [OSHA Regulated Carcinogen][16] | Potential occupational carcinogen[16] | Carcinogen (Bladder) |

| o-Toluidine | 95-53-4 | 1 | 5 ppm (skin)[17] | Potential occupational carcinogen[17] | Carcinogen (Bladder) |

IARC Group 1: Carcinogenic to humans. IARC Group 2A: Probably carcinogenic to humans. OSHA PEL: Permissible Exposure Limit; NIOSH REL: Recommended Exposure Limit; TWA: Time-Weighted Average.

Experimental Protocols: A Step-by-Step Guide to Safety

The following protocols provide a framework for the safe execution of common laboratory procedures involving carcinogenic aromatic amines. These should be adapted to the specific requirements of your experiment and incorporated into a detailed SOP.

Weighing a Solid Carcinogenic Aromatic Amine

-

Preparation: Don all required PPE (double gloves, lab coat, safety goggles, and face shield). Ensure the ventilated balance enclosure is functioning correctly.

-

Designated Area: Perform the weighing procedure within the designated area.

-

Containment: Place a tared, sealed container inside the ventilated enclosure.

-

Transfer: Carefully transfer the desired amount of the solid aromatic amine into the container using a spatula. Avoid any actions that could generate dust.

-

Sealing: Securely seal the container before removing it from the enclosure.

-

Decontamination: Wipe down the spatula and the interior surfaces of the ventilated enclosure with an appropriate decontaminating solution. Dispose of all contaminated wipes as hazardous waste.

-

Glove Disposal: Remove the outer pair of gloves and dispose of them as hazardous waste.

Preparing a Solution of a Carcinogenic Aromatic Amine

-

Preparation: Don all required PPE. Work within a certified chemical fume hood.

-

Glassware: Use dedicated glassware for work with carcinogenic aromatic amines.

-

Solvent Addition: Slowly add the solvent to the container with the weighed aromatic amine.

-

Mixing: Use magnetic stirring or gentle swirling to dissolve the solid. Avoid sonication, which can generate aerosols.

-

Labeling: Immediately and clearly label the solution with the name of the carcinogen, concentration, date, and appropriate hazard warnings.

-

Decontamination: Decontaminate all glassware and surfaces that may have come into contact with the aromatic amine.

Visualization of Safety Workflows and Logical Relationships

Standard Operating Procedure (SOP) Workflow for Handling Carcinogenic Aromatic Amines

Caption: Workflow for handling carcinogenic aromatic amines.

Risk Assessment and Control Hierarchy

Caption: Risk assessment and the hierarchy of controls.

Emergency Preparedness: Responding to Spills and Exposures

Spill Response

-

Evacuate: Immediately evacuate the area and alert others.

-

Isolate: Secure the area to prevent unauthorized entry.

-

Report: Notify the appropriate safety personnel (e.g., Environmental Health and Safety).

-

Cleanup: Only trained personnel with the proper PPE and spill kits should attempt to clean up a spill. For small spills, absorbent pads can be used to contain the material, which should then be placed in a sealed container for hazardous waste disposal.[1]

Personnel Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[18][19] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[18][19] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Decontamination and Waste Disposal: Closing the Loop Safely

Decontamination

All surfaces and equipment that have come into contact with carcinogenic aromatic amines must be decontaminated.[14] The choice of decontaminating solution will depend on the specific amine. Commercially available decontamination solutions are often effective.[20][21] Always follow the manufacturer's instructions for use.

Waste Disposal

All waste contaminated with carcinogenic aromatic amines, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[22][23] Containers for hazardous waste must be clearly labeled with the contents and associated hazards. High-temperature incineration is the required disposal method for aromatic amines.[24]

Conclusion: A Shared Responsibility

The safe handling of carcinogenic aromatic amines is not merely a matter of following rules; it is a fundamental aspect of responsible scientific practice. By integrating the principles of the hierarchy of controls, adhering to detailed protocols, and being prepared for emergencies, researchers can significantly mitigate the risks associated with these valuable yet hazardous compounds. This commitment to safety is a shared responsibility that protects not only the individual at the bench but the entire research community.

References

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Thomas Jefferson University.

- Guidelines for Working with Carcinogens. University of Pittsburgh.

- Arom

- Working with Carcinogens and Reproductive Toxins. Weill Cornell EHS.

- Aromatic Amine Carcinogens. Area Sustainability.

- Carcinogens. AL Research Support.

- Aromatic Amines. Breast Cancer Prevention Partners (BCPP).

- Safe Handling of Hazardous Agents and Carcinogens. Temerty Faculty of Medicine - University of Toronto.

- Chemical Safety Manual for Laboratory Carcinogens & Reproductive Agents. University of Rochester.

- Monocyclic aromatic amines as potential human carcinogens: old is new again. Carcinogenesis | Oxford Academic.

- Measures to control workplace exposures to occupational carcinogens. World Cancer Report - NCBI.

- Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Texas A&M University Department of Chemistry.

- Guidelines for the laboratory use of chemical carcinogens.

- TEST KIT Instructions Arom

- Working Safely with Carcinogens Guideline. The University of Queensland.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- Precautions for Laboratory Workers who Handle Carcinogenic Arom

- Aniline - IDLH. NIOSH - Restored CDC.

- Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes)

- DECONtamination Solution, Arom

- Personal Protective Equipment (PPE). CHEMM.

- Personal Protective Equipment. US EPA.

- Chemical Safety: Personal Protective Equipment.

- 5 Types of PPE for Hazardous Chemicals.

- SDS 2001 - Aromatic Amine DECONtamin

- Recommended PPE to handle chemicals. Bernardo Ecenarro.

- OSHA SELECT CARCINOGENS.

- amines, arom

- 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).

- Thirteen OSHA-Regul

- NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Restored CDC.

- Carcinogens - Standards.

- SKC OSHA / NIOSH Sampling Guide for Aniline (Amines, Arom

- Ammonia. Wikipedia.

- SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc.

-

Management of Hazardous Waste Pharmaceuticals. US EPA. [https://vertexaisearch.cloud.g.co/ grounding-api-redirect/AUZIYQFl7_WxV9UB8J4N_K2R9XtfppFuT4d9GumXWZ4uSJSHjp4JzljO5TcvxmFe10Rrz6MQTAoBFPA3Xn6Yifvrhe8ETRhhhEFc2mq3OwQ5vwgHbvgygFpFGZ7RN8jETd8wRxJ55W0Hzus47HTPg-hTBjEZKdMqh6DT3whD0izlQU037ZbFSE3VbQ==]([Link] grounding-api-redirect/AUZIYQFl7_WxV9UB8J4N_K2R9XtfppFuT4d9GumXWZ4uSJSHjp4JzljO5TcvxmFe10Rrz6MQTAoBFPA3Xn6Yifvrhe8ETRhhhEFc2mq3OwQ5vwgHbvgygFpFGZ7RN8jETd8wRxJ55W0Hzus47HTPg-hTBjEZKdMqh6DT3whD0izlQU037ZbFSE3VbQ==)

- Polycyclic aromatic hydrocarbons (Benzo[a]pyrene). GOV.UK.

- Hazardous Waste. US EPA.

- Cancer: Carcinogenicity of the consumption of red meat and processed me

- Interim Guidance on the Destruction and Disposal of PFAS and M

- MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. EPA.

- Steps in Complying with Regul

- Risk Assessment of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Amines in Processed Meat, Cooked Meat and Fish-Based Products Using the Margin of Exposure Approach. PMC - NIH.

- Polycyclic Aromatic Hydrocarbons (PAHs): How Should Patients Exposed to PAHs Be Treated and Managed?.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aromatic Amine Carcinogens → Area → Sustainability [pollution.sustainability-directory.com]

- 3. Aromatic amines and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Table 2.10.3, Measures to control workplace exposures to occupational carcinogens - World Cancer Report - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. support.al.umces.edu [support.al.umces.edu]

- 9. jefferson.edu [jefferson.edu]

- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 11. safety.rochester.edu [safety.rochester.edu]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. hazmatschool.com [hazmatschool.com]

- 14. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]

- 15. restoredcdc.org [restoredcdc.org]

- 16. Thirteen OSHA-Regulated Carcinogens | NIOSH | CDC [cdc.gov]

- 17. cdc.gov [cdc.gov]

- 18. skcinc.com [skcinc.com]

- 19. international.skcinc.com [international.skcinc.com]

- 20. skcltd.com [skcltd.com]

- 21. skcinc.com [skcinc.com]

- 22. epa.gov [epa.gov]

- 23. epa.gov [epa.gov]

- 24. policies.uq.edu.au [policies.uq.edu.au]

An In-Depth Technical Guide to the Solubility of 4-Amino-3-methylbiphenyl-d5 in Organic Solvents

Introduction

4-Amino-3-methylbiphenyl-d5 is a deuterated analog of 4-amino-3-methylbiphenyl, a molecule of interest in various fields of chemical and pharmaceutical research. The introduction of deuterium isotopes can subtly alter the physicochemical properties of a molecule, including its solubility, metabolic stability, and spectroscopic characteristics. Understanding the solubility of this compound in different organic solvents is paramount for its application in drug development, toxicology studies, and as an internal standard in analytical chemistry. This guide provides a comprehensive overview of the theoretical principles governing the solubility of 4-Amino-3-methylbiphenyl-d5, practical methodologies for its determination, and a framework for interpreting the obtained data.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summation of the intermolecular forces at play between the solute and the solvent.[1] For 4-Amino-3-methylbiphenyl-d5, a molecule with both polar (amino group) and nonpolar (biphenyl and methyl groups) regions, its solubility will be a nuanced interplay of these characteristics.

Molecular Structure and Polarity

The structure of 4-Amino-3-methylbiphenyl-d5, with deuterium atoms typically on the unsubstituted phenyl ring (4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5), is crucial to its solubility profile.[2] The primary amine group (-NH2) is capable of hydrogen bonding, imparting a degree of polarity to the molecule. The biphenyl system and the methyl group, however, are nonpolar. This amphiphilic nature suggests that the compound will exhibit solubility in a range of solvents, with a preference for those that can accommodate both polar and nonpolar interactions.

The Role of the Solvent

The choice of solvent is critical in determining the extent to which 4-Amino-3-methylbiphenyl-d5 will dissolve. Organic solvents can be broadly classified based on their polarity:

-

Polar Protic Solvents: (e.g., methanol, ethanol) These solvents have a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors. They are likely to be effective at solvating the amino group of the target molecule.

-

Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethyl sulfoxide) These solvents possess a dipole moment but lack an O-H or N-H bond. They can accept hydrogen bonds but cannot donate them. Their ability to dissolve 4-Amino-3-methylbiphenyl-d5 will depend on the balance of polarity and other intermolecular forces.

-

Nonpolar Solvents: (e.g., hexane, toluene) These solvents have low dielectric constants and are characterized by van der Waals forces. They will primarily interact with the nonpolar biphenyl and methyl moieties of the molecule.

Deuterium Isotope Effect on Solubility

The substitution of hydrogen with deuterium can have a minor but measurable effect on the physical properties of a molecule, including its solubility. This is known as the deuterium isotope effect.[3][4] Deuterium is slightly less electronegative than protium (hydrogen-1) and forms slightly shorter and stronger bonds.[5] This can lead to subtle changes in intermolecular interactions, such as hydrogen bonding and van der Waals forces. While the effect on solubility in organic solvents is generally small, it can be more pronounced in systems where hydrogen bonding plays a dominant role.[5][6]

Experimental Determination of Solubility

A systematic approach is required to determine the solubility of 4-Amino-3-methylbiphenyl-d5 in various organic solvents. The following protocols outline a qualitative and quantitative methodology.

Qualitative Solubility Assessment

A preliminary assessment of solubility can provide valuable insights into the compound's general behavior.[7][8]

Protocol 1: Visual Solubility Test

-

Preparation: Add approximately 1-2 mg of 4-Amino-3-methylbiphenyl-d5 to a small test tube.

-

Solvent Addition: Add 0.5 mL of the test solvent to the test tube.

-

Observation: Vigorously shake the test tube for 1-2 minutes.

-

Assessment: Observe the solution. If the solid completely disappears, the compound is considered soluble. If a significant amount of solid remains, it is considered insoluble. If some solid dissolves, it is classified as partially soluble.

-

Solvent Selection: This test should be performed with a range of solvents of varying polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, and water).

Quantitative Solubility Determination

For more precise applications, a quantitative measurement of solubility is necessary. The shake-flask method followed by a suitable analytical technique is a common approach.[1]

Protocol 2: Shake-Flask Method with HPLC Quantification

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Amino-3-methylbiphenyl-d5 to a known volume of the chosen solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the constant temperature until the undissolved solid has settled.

-

Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.

-

-

Sample Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 4-Amino-3-methylbiphenyl-d5 of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis).

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation

The quantitative solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of 4-Amino-3-methylbiphenyl-d5 in Various Organic Solvents at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | Experimental Data | Experimental Data |

| Toluene | 2.4 | Experimental Data | Experimental Data |

| Diethyl Ether | 2.8 | Experimental Data | Experimental Data |

| Ethyl Acetate | 4.4 | Experimental Data | Experimental Data |

| Acetone | 5.1 | Experimental Data | Experimental Data |

| Acetonitrile | 5.8 | Experimental Data | Experimental Data |

| Ethanol | 4.3 | Experimental Data | Experimental Data |

| Methanol | 5.1 | Experimental Data | Experimental Data |

| Water | 10.2 | Experimental Data | Experimental Data |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Data | Experimental Data |

*Experimental Data to be filled in by the researcher.

Visualizing the Workflow

Diagrams can help in visualizing the experimental process and the molecular structure.

Figure 1: Workflow for determining the solubility of 4-Amino-3-methylbiphenyl-d5.

Figure 2: Simplified structure of 4-Amino-3-methylbiphenyl-d5.

Safety Precautions

4-Amino-3-methylbiphenyl and related aromatic amines are potentially hazardous.[2] The non-deuterated analog, 4-aminobiphenyl, is a known carcinogen.[9][10] It is essential to handle 4-Amino-3-methylbiphenyl-d5 with appropriate safety measures in a well-ventilated fume hood, wearing personal protective equipment (PPE) including gloves, lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

The solubility of 4-Amino-3-methylbiphenyl-d5 in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a theoretical foundation based on molecular structure and intermolecular forces, along with detailed protocols for both qualitative and quantitative solubility determination. By following these guidelines, researchers can generate reliable and reproducible solubility data, enabling the informed selection of solvents for various applications and contributing to a deeper understanding of the physicochemical properties of this deuterated compound.

References

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Department of Chemistry, Government Arts College, Ooty. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

4-Amino-3-methylbiphenyl. (n.d.). PubChem. Retrieved from [Link]

-

Solvent Isotope Effect. (2024, April 27). Chem-Station Int. Ed. Retrieved from [Link]

-

Isotope Effects. (n.d.). Columbia University. Retrieved from [Link]

-

Heavy water. (n.d.). Wikipedia. Retrieved from [Link]

-

Deuterium solvent isotope effects on reactions involving the aqueous hydroxide ion. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. (2021, December 20). PMC - NIH. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Isotope Effects [columbia.edu]

- 5. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium solvent isotope effects on reactions involving the aqueous hydroxide ion - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Note: A Robust LC-MS/MS Protocol for the Sensitive Quantification of Aromatic Amines in Complex Matrices

Abstract

Aromatic amines (AAs) are a class of chemical compounds used in the manufacturing of dyes, pesticides, polymers, and pharmaceuticals.[1] However, many AAs are known or suspected carcinogens, posing a significant risk to human health.[1][2] Their presence as contaminants or degradation products in consumer goods like textiles, leather, food packaging, and cosmetics is a major safety concern, leading to strict regulatory limits worldwide.[2][3][4][5] This application note presents a detailed, validated protocol for the quantitative analysis of a panel of regulated aromatic amines using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for high sensitivity, selectivity, and robustness, meeting the stringent requirements for trace-level detection in diverse and complex matrices.

Introduction: The Analytical Challenge of Aromatic Amines

Aromatic amines can be released from certain azo dyes, which are widely used for their vibrant colors and stability.[2][6] Under reductive conditions, such as those in the human body or during manufacturing processes, the azo bond (-N=N-) can cleave, releasing the constituent AAs.[2] Due to their carcinogenic potential, regulatory bodies like the European Union have established specific migration limits (SMLs) for AAs in materials that come into contact with food and skin.[1][3][4] For instance, the EU 10/2011 regulation, amended by EU 2020/1245, sets a detection limit of 0.01 mg/kg for the sum of primary aromatic amines migrating from plastic food contact materials, with even lower limits for individual amines.[3]

Achieving such low detection levels requires an analytical technique with exceptional sensitivity and selectivity. LC-MS/MS has become the gold standard for this application.[7][8] It combines the powerful separation capabilities of liquid chromatography with the precise detection and quantification of tandem mass spectrometry, allowing for unambiguous identification of target analytes even in challenging sample matrices.[8][9]

Principle of the LC-MS/MS Method

The analytical workflow is a multi-stage process designed to isolate, separate, and quantify the target aromatic amines.

-

Sample Preparation & Extraction: The initial and most critical step involves efficiently extracting the AAs from the sample matrix (e.g., a food simulant, textile extract, or cosmetic solution) while minimizing interferences. This is often achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10]

-

Chromatographic Separation (LC): The sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes travel through a column packed with a stationary phase. Differences in their chemical properties cause them to move at different speeds, resulting in their separation over time.[7]

-

Ionization: As the separated analytes exit the LC column, they enter the mass spectrometer's ion source. Electrospray ionization (ESI) is typically used for AAs, as the amine functional group is readily protonated in the positive ion mode ([M+H]+), creating charged molecules.[6][11]

-

Tandem Mass Spectrometry (MS/MS) Detection: The ionized analytes are detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8] This highly selective process involves two stages of mass filtering:

-

Q1 (Precursor Ion Selection): The first quadrupole isolates the specific protonated molecular ion ([M+H]+) of a target AA.

-

Q2 (Collision Cell): The isolated ion is fragmented by collision with an inert gas (e.g., argon).

-

Q3 (Product Ion Selection): The third quadrupole isolates a specific, characteristic fragment ion (product ion) resulting from the fragmentation in Q2.

-

This precursor-to-product ion transition is unique for each compound, providing exceptional selectivity and eliminating false positives from matrix interferences.[8] The intensity of the product ion signal is directly proportional to the concentration of the analyte in the sample.

Diagram of the LC-MS/MS Analytical Workflow

Caption: Overall workflow for quantitative analysis of aromatic amines.

Detailed Experimental Protocol

This protocol is a general template and should be optimized and validated for specific matrices and target analytes.

Instrumentation, Reagents, and Standards

-

LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 6470A, SCIEX 7500+, Waters Xevo TQ-S micro).[3][12][13]

-

LC Column: Agilent InfinityLab Poroshell 120 PFP (Pentafluorophenyl) or a high-quality C18 column (e.g., 100 mm x 2.1 mm, < 2 µm particle size) is recommended. PFP columns can provide enhanced retention and selectivity for aromatic compounds.[12][14]

-

Reagents & Solvents: LC-MS grade methanol, acetonitrile, water, formic acid, and ammonium acetate.[6][14]

-

Analytical Standards: Certified reference materials for all target aromatic amines and isotopically labeled internal standards (if available).

Preparation of Standards and Calibration Curve

-

Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each aromatic amine standard into separate 10 mL volumetric flasks and dissolve in methanol. Store at -20°C.

-

Intermediate Mixed Standard (10 µg/mL): Prepare a working solution by diluting the individual stock solutions in methanol.

-

Calibration Standards (e.g., 0.1 - 100 ng/mL): Create a series of at least six calibration standards by performing serial dilutions of the intermediate standard into the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% formic acid).[14] This range should encompass the expected sample concentrations and regulatory limits.

Expert Insight: Preparing calibration standards in a matrix that mimics the final sample extract (matrix-matched calibration) can compensate for matrix effects (ion suppression or enhancement), leading to more accurate quantification.

Sample Preparation Protocol (Example: Kitchen Utensils)

This protocol is adapted from established methods for testing migration from food contact materials.[3][15][16]

-

Migration Test: Submerge the kitchen utensil in a 3% acetic acid solution (w/v), which serves as an aqueous food simulant, according to the conditions specified in Regulation (EU) 10/2011.[3][12] For example, this may involve heating at 70°C for 2 hours.

-

Extraction: Take a known aliquot (e.g., 5 mL) of the food simulant post-migration. If an internal standard is used, spike it into the sample at this stage.

-

Neutralization & LLE: Add a neutralizing agent like ammonium hydroxide. Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., methyl-tert-butyl ether - MTBE), vortexing vigorously, and centrifuging to separate the layers.[14]

-

Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 500 µL) of the initial mobile phase. Vortex to ensure complete dissolution.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following tables provide typical starting parameters that should be optimized for your specific instrument and target analytes.

Table 1: Suggested Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting | Rationale |

| Column | Poroshell 120 PFP, 2.1 x 100 mm, 1.9 µm | PFP phase offers unique selectivity for aromatic and halogenated compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes good peak shape and ESI+ ionization. |

| Mobile Phase B | Methanol + 0.1% Formic Acid | Common organic phase for reverse-phase chromatography. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Gradient | 5% B to 95% B over 7 min, hold 1 min | A gradient is necessary to elute a wide range of AAs with varying polarities. |

| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak shape.[6][11] |

| Injection Vol. | 5 µL | Small volume minimizes peak distortion while providing sufficient sensitivity.[14] |

Table 2: Example Tandem Mass Spectrometry (MS/MS) Parameters (MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |

| Aniline | 94.1 | 77.1 | 15 | ESI+ |

| o-Toluidine | 108.1 | 91.1 | 12 | ESI+ |

| 4-Chloroaniline | 128.0 | 93.0 | 20 | ESI+ |

| 4,4'-MDA | 199.1 | 106.1 | 25 | ESI+ |

| o-Anisidine | 124.1 | 108.1 | 10 | ESI+ |

| 2,4-Toluenediamine | 123.1 | 106.1 | 18 | ESI+ |

Self-Validating System: For each analyte, it is best practice to monitor at least two MRM transitions. The ratio of the quantifier (most intense) to qualifier (second most intense) transition should be consistent between standards and samples, providing an additional layer of confirmation and trustworthiness in the identification.[3]

Diagram of MS/MS Detection Principle (MRM)

Caption: The principle of Multiple Reaction Monitoring (MRM) in a triple quadrupole MS.

Data Analysis, Quantification, and Method Validation

Quantification

-

Generate Calibration Curve: After analyzing the calibration standards, plot the peak area for each analyte against its known concentration.

-

Linear Regression: Apply a linear regression model to the data. The regression coefficient (R²) should be >0.995 for a reliable linear fit.[12][17]

-

Calculate Sample Concentrations: The concentration of each aromatic amine in the unknown samples is automatically calculated by the instrument software by interpolating its measured peak area on the calibration curve.

Method Validation for Trustworthiness

To ensure the method is reliable and fit for purpose, a full validation should be performed according to established guidelines.[15][16] Key parameters include:

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (R²) | The ability of the method to elicit results that are directly proportional to the concentration of the analyte. | R² > 0.995[12] |

| LOD & LOQ | Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the method. | LOD should be well below regulatory limits (e.g., S/N > 3). LOQ is the lowest point on the calibration curve (e.g., S/N > 10).[12][14] |

| Accuracy (Recovery) | The closeness of the measured value to the true value, assessed by spiking blank matrix with known concentrations. | Mean recoveries typically between 80-120%.[15][16] |

| Precision (RSD%) | The closeness of agreement between a series of measurements, assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) should be < 15-20%.[14][15][16] |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No interfering peaks at the retention time of the analyte in blank matrix samples. |

Conclusion

The LC-MS/MS method detailed in this application note provides a highly sensitive, selective, and robust solution for the quantitative analysis of aromatic amines in various matrices. The use of Multiple Reaction Monitoring (MRM) ensures reliable quantification that can meet and exceed the stringent demands of international regulations.[3][4] Proper method validation is paramount to guarantee that the data generated is accurate, reproducible, and legally defensible, upholding the highest standards of scientific integrity for consumer safety and drug development professionals.

References

- Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.

- Waters Corporation. Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.

- Shimadzu.

- National Institutes of Health (NIH).

- Taylor & Francis Online.

- National Institutes of Health (NIH).

- Buzzi Laboratorio Analisi. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.

-

Taylor & Francis Online. Validation of a liquid chromatography–mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. [Link]

-

Technology Networks. What Is LC-MS, LC-MS Analysis and LC-MS/MS. [Link]

- KNAUER.

-

NorthEast BioLab. Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. [Link]

-

University of Tartu. Liquid chromatography tandem mass spectrometry (LC-MSMS) in trace analysis. [Link]

-

Intertek. Testing Primary Aromatic Amines in Food Packaging. [Link]

-

SGS. New European Standard for Aromatic Amines Derived from Azo Colorants Released. [Link]

-

Agilent. LC/MS Instruments. [Link]

- Agilent.

-

SCIEX. Liquid Chromatography Mass Spectrometers (LC-MS). [Link]

-

Aromatic Amine Limits. Sustainability A-Z. [Link]

Sources

- 1. Aromatic and Heterocyclic Aromatic Amines | LGC Standards [lgcstandards.com]

- 2. Aromatic Amine Limits → Area → Sustainability [pollution.sustainability-directory.com]

- 3. waters.com [waters.com]

- 4. Testing Primary Aromatic Amines in Food Packaging [intertek.com]

- 5. New European Standard for Aromatic Amines Derived from Azo Colorants Released | SGS Poland [sgs.com]

- 6. shimadzu.com [shimadzu.com]

- 7. LC-MS – What Is LC-MS, LC-MS Analysis and LC-MS/MS | Technology Networks [technologynetworks.com]

- 8. nebiolab.com [nebiolab.com]

- 9. Applied Measurement Science » Liquid chromatography tandem mass spectrometry (LC-MSMS) in trace analysis [ams.ut.ee]

- 10. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. agilent.com [agilent.com]

- 13. Liquid Chromatography Mass Spectrometers (LC-MS) [sciex.com]

- 14. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. lcms.cz [lcms.cz]

Application Notes and Protocols for the Quantification of Aromatic Amines using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for Aromatic Amine Quantification

Aromatic amines are a class of organic compounds widely used as intermediates in the synthesis of dyes, pesticides, polymers, and pharmaceuticals. However, a significant number of these compounds are classified as known or suspected human carcinogens. Their presence as trace-level contaminants in consumer products such as textiles, leather goods, food packaging, and even as metabolites in biological systems, poses a considerable risk to human health.[1][2] Consequently, regulatory bodies worldwide have established stringent maximum allowable limits for many aromatic amines, necessitating highly accurate, sensitive, and robust analytical methods for their quantification.

Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for the precise quantification of trace-level analytes in complex matrices.[3][4] This technique is a method of internal standardization where a known amount of a stable, isotopically labeled analog of the target analyte is added to the sample at the earliest stage of preparation. Because the isotopically labeled internal standard (IS) is chemically identical to the native analyte, it experiences the same physical and chemical effects throughout the entire analytical workflow, including extraction, derivatization (if necessary), and ionization. By measuring the ratio of the native analyte to the isotopically labeled internal standard, IDMS effectively corrects for sample loss during preparation and variations in instrument response, such as matrix-induced ion suppression or enhancement. This results in exceptional accuracy and precision, making it an ideal choice for regulatory compliance and safety assessment studies.

This application note provides a comprehensive, in-depth technical guide to the principles and practice of Isotope Dilution Mass Spectrometry for the quantification of aromatic amines. It is designed to equip researchers, scientists, and drug development professionals with the expertise to develop, validate, and implement robust IDMS-based methods.

The Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in altering the natural isotopic composition of the analyte in a sample by adding a known amount of an isotopically enriched standard (the "spike"). The subsequent measurement of the altered isotope ratio by a mass spectrometer allows for the accurate calculation of the initial amount of the analyte.

The fundamental equation for single isotope dilution is:

Where:

-

Cx is the concentration of the analyte in the sample.

-

Cs is the concentration of the spike solution.

-

Ws is the weight of the spike solution added.

-

Wx is the weight of the sample.

-

R is the measured isotope ratio of the mixture.

-

As & Bs are the isotopic abundances of the spike.

-

Ax & Bx are the isotopic abundances of the analyte in the sample.

This approach provides a self-validating system, as the isotopically labeled standard acts as an ideal internal control for every step of the analytical process.

Experimental Workflow for Aromatic Amine Analysis by IDMS

The successful implementation of an IDMS method for aromatic amines involves a series of critical steps, from sample preparation to data analysis. Each step must be carefully optimized to ensure accuracy and reproducibility.

Caption: Figure 1: General IDMS Workflow for Aromatic Amine Analysis.

Detailed Protocol: Quantification of Aromatic Amines in Textiles

This protocol provides a step-by-step methodology for the analysis of regulated aromatic amines in textile samples, adapted from established methods such as ISO 14362-1.

Reagents and Materials

-

Solvents: Methanol, acetonitrile, water (LC-MS grade), ethyl acetate, n-hexane.

-

Reagents: Sodium dithionite, citric acid, sodium hydroxide, hydrochloric acid.

-

Standards: Certified reference standards of native aromatic amines and their corresponding stable isotope-labeled internal standards (e.g., aniline-d5, o-toluidine-d7).

-

Solid Phase Extraction (SPE) Cartridges: C18 or mixed-mode cation exchange cartridges.

Preparation of Standards and Solutions

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each native aromatic amine and isotopically labeled internal standard in methanol. Store at -20°C.

-

Working Standard Solutions: Prepare mixed working standard solutions of native analytes at various concentration levels by serial dilution of the stock solutions with methanol:water (1:1, v/v).

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a mixed internal standard solution containing all isotopically labeled analytes in methanol.

-

Citrate Buffer (0.06 M, pH 6.0): Dissolve citric acid in water and adjust the pH to 6.0 with sodium hydroxide solution.

Sample Preparation

-

Sample Comminution: Cut the textile sample into small pieces (approx. 5x5 mm).

-

Degreasing (for synthetic fibers): For textiles like polyester or polyamide, pre-extract the sample with n-hexane to remove finishes and lubricants.

-

Spiking: Weigh 1.0 g of the comminuted textile sample into a reaction vessel. Add a known volume of the internal standard spiking solution.

-

Reductive Cleavage: Add 10 mL of pre-heated (70°C) citrate buffer to the sample. Add 1 mL of freshly prepared 20% (w/v) sodium dithionite solution. Seal the vessel and incubate at 70°C for 30 minutes with occasional shaking. This step is crucial for cleaving azo dyes to release the primary aromatic amines.

-

Extraction: Cool the vessel to room temperature. Add 5 mL of ethyl acetate and vortex vigorously for 1 minute. Centrifuge to separate the phases.

-

Repeat Extraction: Transfer the organic (upper) layer to a clean tube. Repeat the extraction of the aqueous phase with another 5 mL of ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of methanol:water (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

-

LC System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm). The choice of a C18 column is based on its proven effectiveness in retaining and separating a wide range of aromatic amines.

-

Mobile Phase:

-

A: 0.1% Formic acid in water.

-

B: 0.1% Formic acid in acetonitrile.

-

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate. The gradient needs to be optimized to ensure separation of isomeric amines.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode. ESI is preferred for its soft ionization, which typically yields a strong protonated molecular ion [M+H]+, ideal for precursor ion selection in MS/MS.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both the native analyte and the corresponding isotopically labeled internal standard.

-

Ratio Calculation: Calculate the peak area ratio of the native analyte to its internal standard.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the native analyte for the series of working standard solutions.

-

Quantification: Determine the concentration of the aromatic amine in the sample by interpolating its peak area ratio on the calibration curve.

Quantitative Data for Selected Aromatic Amines

The following table provides exemplary LC-MS/MS parameters for a selection of regulated aromatic amines. These parameters should be optimized for the specific instrumentation used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Isotopically Labeled IS |

| Aniline | 94.1 | 77.1 | 15 | Aniline-d5 |

| o-Toluidine | 108.1 | 91.1 | 18 | o-Toluidine-d7 |

| 4-Chloroaniline | 128.0 | 93.0 | 20 | 4-Chloroaniline-d4 |

| 2-Naphthylamine | 144.1 | 115.1 | 25 | 2-Naphthylamine-d7 |

| 4-Aminobiphenyl | 170.1 | 152.1 | 30 | 4-Aminobiphenyl-d9 |

| Benzidine | 185.1 | 167.1 | 35 | Benzidine-d8 |

| 3,3'-Dichlorobenzidine | 253.0 | 182.0 | 28 | 3,3'-Dichlorobenzidine-d6 |

Note: The selection of product ions and collision energies should be based on compound-specific optimization to ensure sensitivity and specificity.[5][6][7]

Method Validation for Trustworthiness

A rigorous method validation is paramount to ensure the reliability and regulatory acceptance of the analytical data. The validation should be performed in accordance with guidelines from bodies such as the FDA or standards like ISO 17025.[8][9]

Caption: Figure 2: Key Parameters for Method Validation.

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

-

Linearity and Range: The calibration curve should demonstrate a linear relationship between the response ratio and concentration over a defined range. A correlation coefficient (r²) > 0.99 is typically required.

-

Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility of measurements) should be assessed at multiple concentration levels (e.g., low, medium, and high QC samples). Acceptance criteria are typically within ±15% (±20% at the LLOQ) for both accuracy and precision.

-

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

-

Stability: The stability of the analytes should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

-

Matrix Effects: Although IDMS compensates for matrix effects, it is good practice to evaluate them, especially during method development. This can be done by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solution.

Conclusion: Ensuring Analytical Excellence

Isotope Dilution Mass Spectrometry offers an unparalleled level of accuracy and reliability for the quantification of aromatic amines in a variety of complex matrices. The inherent ability of the isotopically labeled internal standard to correct for variations throughout the analytical process makes IDMS a robust and defensible technique for both research and regulatory applications. By following the detailed protocols and validation guidelines presented in this application note, scientists can confidently generate high-quality data that meets the stringent requirements for safety and compliance in the modern scientific landscape. The causality behind each experimental choice, from sample preparation to data analysis, is rooted in the fundamental principles of analytical chemistry, ensuring a self-validating and trustworthy system.

References

-